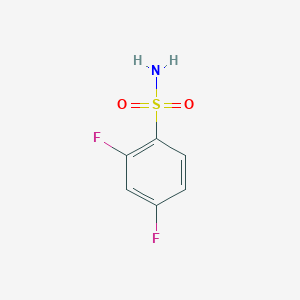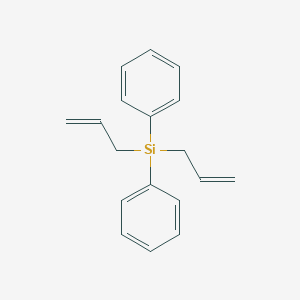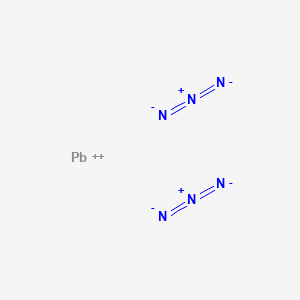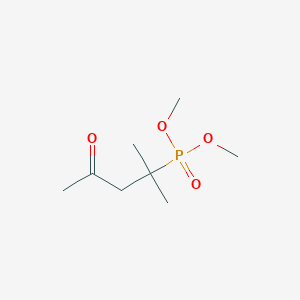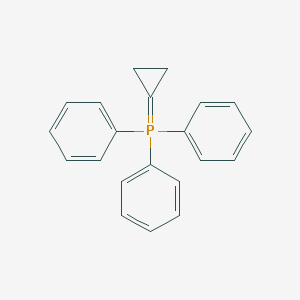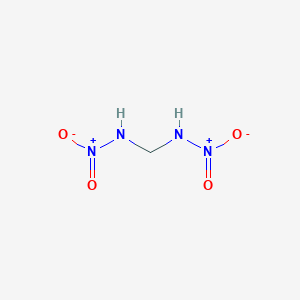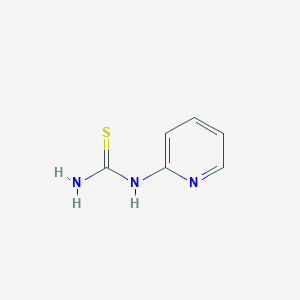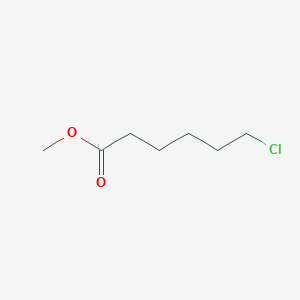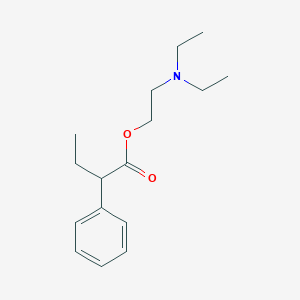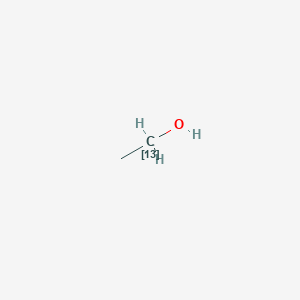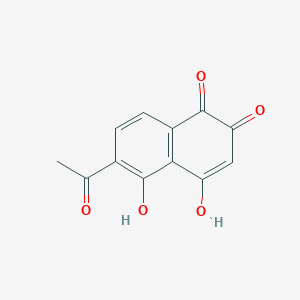
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione (ADND) is a chemical compound that has been extensively studied for its potential applications in scientific research. ADND is a naphthoquinone derivative that exhibits unique chemical properties, making it a valuable tool for a variety of research applications. In
Wirkmechanismus
The mechanism of action of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione involves its ability to generate reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids in cells. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione induces the generation of ROS, leading to oxidative stress and ultimately apoptosis in cancer cells. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemische Und Physiologische Effekte
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer activity, 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been shown to exhibit anti-inflammatory and antioxidant activity. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has several advantages as a research tool. It is relatively easy to synthesize, and it exhibits potent anti-cancer activity in various cancer cell lines. However, there are also some limitations associated with the use of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione in lab experiments. For example, it can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione. One area of research is the development of novel derivatives of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione with improved potency and selectivity for cancer cells. Another area of research is the investigation of the mechanism of action of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione, particularly its ability to induce the generation of ROS in cells. Finally, there is a need for further studies to evaluate the safety and efficacy of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione in animal models and clinical trials.
In conclusion, 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione is a valuable tool for scientific research, with potential applications in cancer research, anti-inflammatory and antioxidant activity, and drug metabolism. Its mechanism of action involves the generation of ROS and inhibition of topoisomerase II activity. While it has several advantages as a research tool, there are also limitations associated with its use. Future research on 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione should focus on the development of novel derivatives, investigation of its mechanism of action, and evaluation of its safety and efficacy in animal models and clinical trials.
Synthesemethoden
The synthesis of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione involves the reaction of 1,2-naphthoquinone with acetic anhydride in the presence of a catalyst. The resulting product is purified through a series of chromatography steps to obtain pure 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione. The synthesis method has been optimized to yield high purity and high yield of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione.
Wissenschaftliche Forschungsanwendungen
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been extensively studied for its potential applications in scientific research. One of the key applications of 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione is in the field of cancer research. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has been shown to exhibit potent anti-cancer activity in various cancer cell lines. It works by inducing apoptosis, a process of programmed cell death, in cancer cells. 6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Eigenschaften
CAS-Nummer |
13378-90-0 |
|---|---|
Produktname |
6-Acetyl-4,5-dihydroxynaphthalene-1,2-dione |
Molekularformel |
C12H8O5 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
6-acetyl-4,5-dihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H8O5/c1-5(13)6-2-3-7-10(12(6)17)8(14)4-9(15)11(7)16/h2-4,14,17H,1H3 |
InChI-Schlüssel |
KAMAVUCZIBDMFH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
Kanonische SMILES |
CC(=O)C1=C(C2=C(C=C1)C(=O)C(=O)C=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



